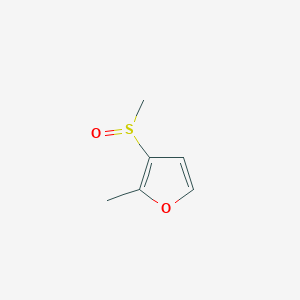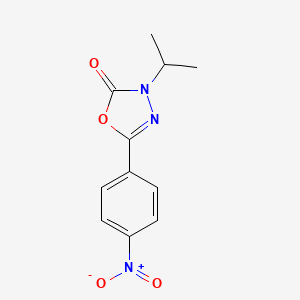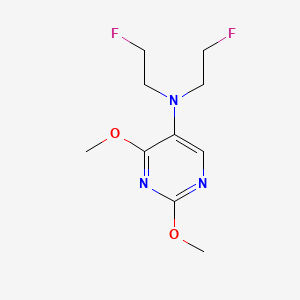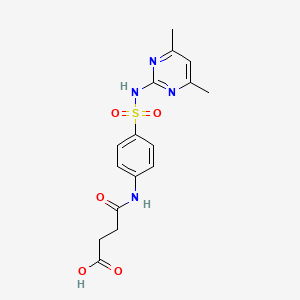
3-(Methanesulfinyl)-2-methylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(methylsulfinyl)furan is an organic compound with the molecular formula C6H8O2S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylsulfinyl)furan typically involves the reaction of 2-methylfuran with a sulfoxide compound under controlled conditions. One common method is the oxidation of 2-methyl-3-(methylthio)furan using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of 2-Methyl-3-(methylsulfinyl)furan may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize catalytic systems to facilitate the oxidation reaction, ensuring high conversion rates and product purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(methylsulfinyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfoxide group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of 2-methyl-3-(methylthio)furan.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products
Oxidation: Sulfone derivatives.
Reduction: 2-Methyl-3-(methylthio)furan.
Substitution: Various substituted furans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(methylsulfinyl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(methylsulfinyl)furan involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting Enzymes: The compound can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Modulating Signaling Pathways: It may modulate inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines and mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylfuran: A simpler furan derivative with similar structural features but lacking the sulfoxide group.
3-Methylsulfinylfuran: Another furan derivative with the sulfoxide group at a different position.
2,5-Dimethylfuran: A related compound with two methyl groups on the furan ring.
Uniqueness
2-Methyl-3-(methylsulfinyl)furan is unique due to the presence of both a methyl group and a sulfoxide group on the furan ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
672953-18-3 |
|---|---|
Molekularformel |
C6H8O2S |
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
2-methyl-3-methylsulfinylfuran |
InChI |
InChI=1S/C6H8O2S/c1-5-6(9(2)7)3-4-8-5/h3-4H,1-2H3 |
InChI-Schlüssel |
XZMZUKSSVBALFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)

![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)



![3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12917701.png)

![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)

![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)

